molecular formula C19H15FN2O4S B14792496 4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate

4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate

Cat. No.: B14792496
M. Wt: 386.4 g/mol
InChI Key: UQAHOPRAUGLTTO-UHFFFAOYSA-N
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Description

4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate is a complex organic compound that features an imidazole ring substituted with a methoxyphenyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, which can be achieved through the cyclization of glyoxal and ammonia . The final step includes the addition of the phenyl sulfurofluoridate group, which can be achieved through a nucleophilic substitution reaction using appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and prop-2-yn-1-yl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and prop-2-yn-1-yl groups enhances its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C19H15FN2O4S

Molecular Weight

386.4 g/mol

IUPAC Name

5-(4-fluorosulfonyloxyphenyl)-4-(3-methoxyphenyl)-1-prop-2-ynylimidazole

InChI

InChI=1S/C19H15FN2O4S/c1-3-11-22-13-21-18(15-5-4-6-17(12-15)25-2)19(22)14-7-9-16(10-8-14)26-27(20,23)24/h1,4-10,12-13H,11H2,2H3

InChI Key

UQAHOPRAUGLTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N(C=N2)CC#C)C3=CC=C(C=C3)OS(=O)(=O)F

Origin of Product

United States

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